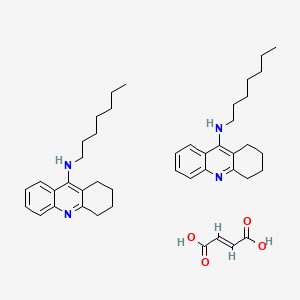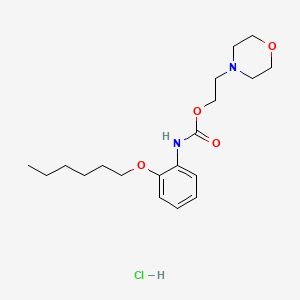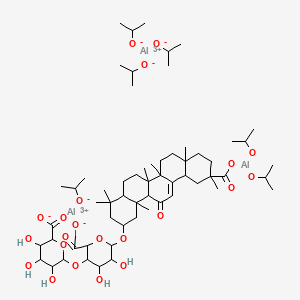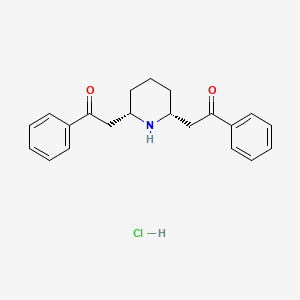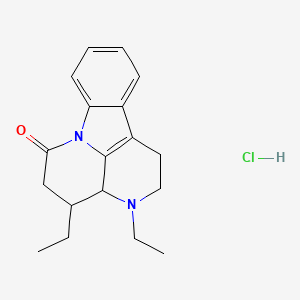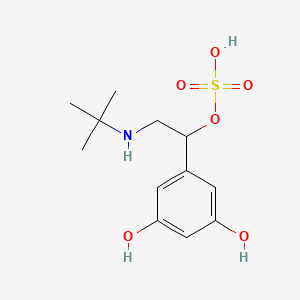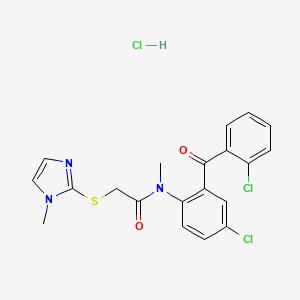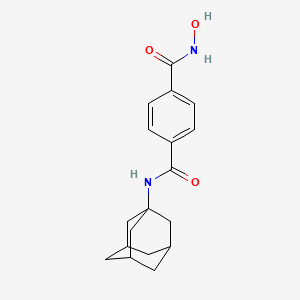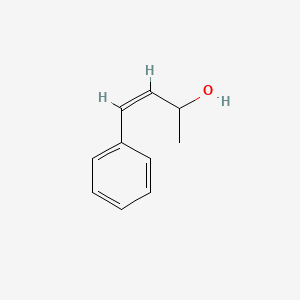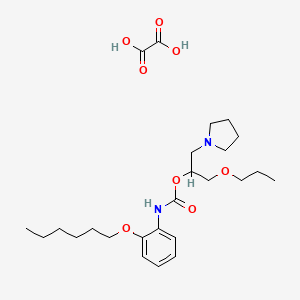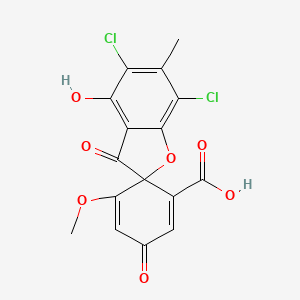
Erdin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erdin is a chlorine-containing fungal metabolite isolated from Aspergillus terreus Thom. It is known by its chemical name, 5,7-Dichloro-4-hydroxy-6-methoxy-6-methyl-3,4-dioxospiro[benzofuran-2(3H),1-[2,5]cyclohexadiene]-2-carboxylic acid. The compound has a molecular formula of C16H10Cl2O7 and a molecular weight of 385.15 . This compound is structurally related to geodin, another fungal metabolite.
準備方法
Synthetic Routes and Reaction Conditions
Erdin can be synthesized through various organic reactions. One common method involves the use of specific fungal strains that naturally produce the compound. The synthetic route typically involves the cultivation of Aspergillus terreus under controlled conditions to optimize the yield of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using Aspergillus terreus. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Techniques such as solvent extraction, crystallization, and chromatography are commonly employed to obtain pure this compound .
化学反応の分析
Types of Reactions
Erdin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various chlorinated and hydroxylated derivatives of this compound. These derivatives can have different biological and chemical properties compared to the parent compound .
科学的研究の応用
Erdin has a wide range of applications in scientific research:
Chemistry: this compound is used as a model compound to study fungal metabolites and their biosynthesis.
Biology: It is used to investigate the biological activities of fungal metabolites, including their antimicrobial and antifungal properties.
Medicine: Research on this compound includes its potential therapeutic applications, such as its role in developing new antifungal drugs.
作用機序
Erdin exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and proteins in fungal cells, disrupting their normal functions. The compound’s mechanism of action involves inhibiting key metabolic pathways, leading to the death of fungal cells. Detailed studies on this compound’s interaction with cellular components help in understanding its antifungal properties .
類似化合物との比較
Erdin is structurally similar to other fungal metabolites such as geodin. it has unique properties that distinguish it from these compounds:
Geodin: Another fungal metabolite with a similar structure but different biological activities.
Emodin: A related anthraquinone compound with distinct pharmacological properties.
Chrysophanol: Another anthraquinone derivative with different chemical and biological characteristics.
This compound’s unique combination of chlorine atoms and functional groups contributes to its specific biological activities and chemical reactivity, making it a valuable compound for various research applications .
特性
IUPAC Name |
5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O7/c1-5-10(17)12(20)9-13(11(5)18)25-16(14(9)21)7(15(22)23)3-6(19)4-8(16)24-2/h3-4,20H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJDPELVDLJCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26891-81-6 |
Source


|
| Record name | Erdin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026891816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERDIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB60333O6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

